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molecular formula C9H9N3O2 B8518437 Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate

Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No. B8518437
M. Wt: 191.19 g/mol
InChI Key: WCPBXFSDYCKAGR-UHFFFAOYSA-N
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Patent
US06911469B2

Procedure details

Palladium acetate (1.18 g), 1,3-bis(diphenylphosphino)propane (2.31 g) and 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (3.72 g) were placed in an autoclave, and N,N-dimethylformamide (18.6 ml), methanol (14.9 ml) and triethylamine (5.4 ml) were added thereto. The mixture was stirred at 85° C. for 14 hr at 10 atm under a carbon monoxide atmosphere. The reaction mixture was cooled and the solvent was evaporated. To the residue was added methanol (60 ml), and the mixture was heated. The insoluble matter was filtered off while the mixture was hot. The filtrate was concentrated to give the objective compound (2.95 g) as a white powder.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Quantity
18.6 mL
Type
reactant
Reaction Step Three
Quantity
14.9 mL
Type
reactant
Reaction Step Four
Quantity
1.18 g
Type
catalyst
Reaction Step Five
Quantity
5.4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:31]1[N:36]=[C:35]2[N:37]=[C:38]([CH3:40])[NH:39][C:34]2=[CH:33][CH:32]=1.CN(C)[CH:43]=[O:44].[CH3:46][OH:47]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(N(CC)CC)C>[CH3:40][C:38]1[NH:39][C:34]2[C:35]([N:37]=1)=[N:36][C:31]([C:46]([O:44][CH3:43])=[O:47])=[CH:32][CH:33]=2 |f:4.5.6|

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3.72 g
Type
reactant
Smiles
BrC1=CC=C2C(=N1)N=C(N2)C
Step Three
Name
Quantity
18.6 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
14.9 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
1.18 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
5.4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 85° C. for 14 hr at 10 atm under a carbon monoxide atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the residue was added methanol (60 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off while the mixture
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC=1NC=2C(=NC(=CC2)C(=O)OC)N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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